5-Aminophenanthridin-5-ium chloride
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Overview
Description
5-Aminophenanthridin-5-ium chloride is a nitrogen-containing heterocyclic compound. It is a derivative of phenanthridine, which is known for its applications in various fields, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group at the 5-position of the phenanthridinium ring, and it exists as a chloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminophenanthridin-5-ium chloride typically involves the reaction of phenanthridine with an appropriate amine under acidic conditions. One common method is the reaction of phenanthridine with ammonium chloride in the presence of a strong acid like hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Aminophenanthridin-5-ium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its reduced form, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced phenanthridine derivatives.
Substitution: Various substituted phenanthridine derivatives.
Scientific Research Applications
5-Aminophenanthridin-5-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is used in the study of DNA-binding properties and as a fluorescent probe for nucleic acids.
Industry: The compound is used in the manufacture of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Aminophenanthridin-5-ium chloride involves its interaction with nucleic acids. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA molecule. This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential candidate for anticancer and antimicrobial therapies. The molecular targets include DNA and various enzymes involved in nucleic acid metabolism.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: The parent compound of 5-Aminophenanthridin-5-ium chloride, known for its DNA-binding properties.
Acridine: An isomer of phenanthridine, also used as a DNA intercalator.
Ethidium Bromide: A well-known DNA-binding dye used in molecular biology.
Uniqueness
This compound is unique due to the presence of the amino group at the 5-position, which enhances its ability to interact with nucleic acids. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in scientific research and medicine.
Properties
CAS No. |
62764-28-7 |
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Molecular Formula |
C13H11ClN2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
phenanthridin-5-ium-5-amine;chloride |
InChI |
InChI=1S/C13H11N2.ClH/c14-15-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)15;/h1-9H,14H2;1H/q+1;/p-1 |
InChI Key |
MIISHQWGCSLUQL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)N.[Cl-] |
Origin of Product |
United States |
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